Cas no 2228960-47-0 (5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)

5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine
- 5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine
- EN300-1797035
- 2228960-47-0
-
- インチ: 1S/C14H20N2O/c15-13-16-8-12(17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16)
- InChIKey: SSXBFJWRNZRMHB-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC=C1CC12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797035-1.0g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1797035-5.0g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1797035-2.5g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1797035-1g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1797035-10g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1797035-10.0g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1797035-0.05g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1797035-0.25g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1797035-0.1g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1797035-0.5g |
5-[(adamantan-1-yl)methyl]-1,3-oxazol-2-amine |
2228960-47-0 | 0.5g |
$1165.0 | 2023-09-19 |
5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
5-(adamantan-1-yl)methyl-1,3-oxazol-2-amineに関する追加情報
Introduction to 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine (CAS No. 2228960-47-0)
5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine, with the CAS number 2228960-47-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an adamantane moiety and an oxazoline ring. The adamantane group, known for its high stability and unique three-dimensional structure, imparts significant chemical and biological properties to the molecule. The oxazoline ring, on the other hand, contributes to the compound's reactivity and potential biological activity.
The synthesis of 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine has been reported in several recent studies, highlighting its potential as a lead compound for drug development. One notable method involves the condensation of 1-adamantaneacetonitrile with 2-aminoethanol followed by cyclization to form the oxazoline ring. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.
In terms of its physical and chemical properties, 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it amenable to various analytical techniques and biological assays.
The biological activity of 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine has been extensively studied in recent years. Preliminary in vitro studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has shown promise in protecting neuronal cells from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at various dose levels with no significant adverse effects reported. These findings are encouraging and suggest that further clinical development is warranted.
In addition to its therapeutic potential, 5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine has also been explored for its use as a research tool in chemical biology. Its ability to modulate specific signaling pathways makes it a valuable probe for studying cellular processes involved in inflammation and neuroprotection. Researchers have utilized this compound to gain insights into the molecular mechanisms underlying these processes, which could lead to the discovery of new therapeutic targets.
The environmental impact of 5-(adamantan-1-y)methyl-l,-oxazol--amine is another important consideration. Studies have shown that this compound is biodegradable under aerobic conditions and does not accumulate in aquatic environments. This characteristic is crucial for ensuring its safe use in pharmaceutical applications without causing long-term ecological harm.
In conclusion, 5-(adamantan-l-y)methyl-l,-oxazol--amine (CAS No. 2228960--) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and safety profile, make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research efforts are expected to uncover additional benefits and applications of this compound in the coming years.
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